2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one
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Overview
Description
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one is an organic compound with the molecular formula C₉H₁₁F₃O₂ and a molecular weight of 208.18 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with two methyl groups and a trifluoroacetyl group. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(acetyl)cyclopentan-1-one: Similar structure but lacks the trifluoroacetyl group.
2,2-Dimethyl-5-(chloroacetyl)cyclopentan-1-one: Contains a chloroacetyl group instead of a trifluoroacetyl group[][7].
Uniqueness
2,2-Dimethyl-5-(trifluoroacetyl)cyclopentan-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various chemical reactions and applications[7][7].
Properties
IUPAC Name |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c1-8(2)4-3-5(6(8)13)7(14)9(10,11)12/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODSHKKWTDYZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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